![molecular formula C7H10O2 B6333654 2-Oxaspiro[3.4]octan-6-one CAS No. 1557247-11-6](/img/structure/B6333654.png)
2-Oxaspiro[3.4]octan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxaspiro[3.4]octan-6-one is a chemical compound with the molecular formula C7H10O2 and a molecular weight of 126.15 g/mol. It is a spirocyclic compound, meaning it contains a spiro-connected ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 2-Oxaspiro[3.4]octan-6-one involves the use of anhydrous tetrahydrofuran and 2,3-dihydrofuran as starting materials . The reaction is initiated by cooling the mixture to -78°C and treating it with t-butyllithium. This is followed by the addition of 1,3-dichloroacetone, resulting in the formation of the desired spirocyclic compound .
Industrial Production Methods
While specific industrial production methods for 2-Oxaspiro[3Companies like ChemScene provide bulk manufacturing and sourcing services for this compound .
Chemical Reactions Analysis
Types of Reactions
2-Oxaspiro[3.4]octan-6-one can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield corresponding lactones, while reduction can produce alcohol derivatives .
Scientific Research Applications
2-Oxaspiro[3
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a scaffold for drug development.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Oxaspiro[3.4]octan-6-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, potentially modulating their activity . This makes it a valuable tool for studying biochemical pathways and developing new therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
6-Oxaspiro[3.4]octan-2-one: This compound has a similar spirocyclic structure but differs in the position of the oxygen atom.
1-Oxaspiro[4.4]nona-3,6-dien-2-one: Another spirocyclic compound with a larger ring system and different functional groups.
Uniqueness
2-Oxaspiro[3.4]octan-6-one is unique due to its specific ring size and the position of the oxygen atom within the spirocyclic structure. This gives it distinct chemical properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
2-oxaspiro[3.4]octan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-6-1-2-7(3-6)4-9-5-7/h1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNMFALMXPKZCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1=O)COC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-Butyl (1R,3S,5R)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B6333586.png)

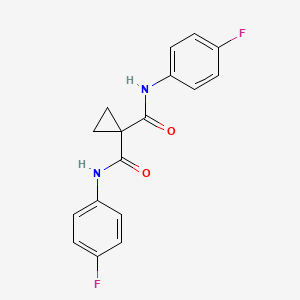
![3-Benzyl 9-(tert-butyl) 7-oxo-3,9-diazabicyclo[3.3.1]nonane-3,9-dicarboxylate](/img/structure/B6333602.png)
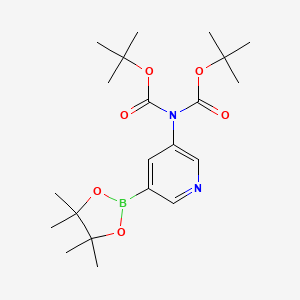


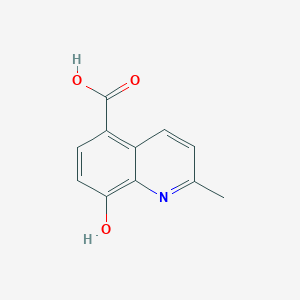
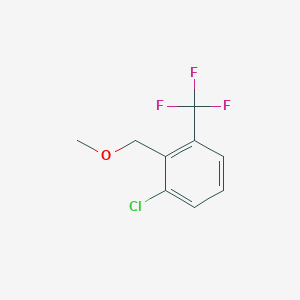
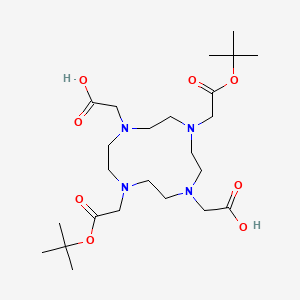
![3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B6333646.png)
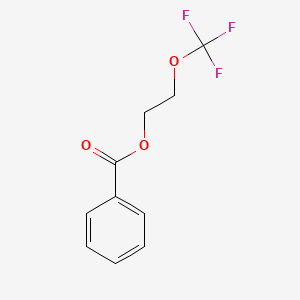
![[(3R)-6-Fluoro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol](/img/structure/B6333667.png)

